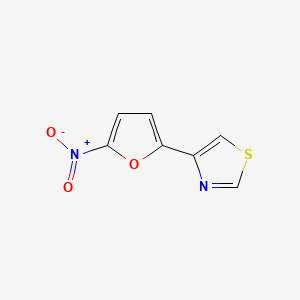

4-(5-Nitro-2-furyl)thiazole

Beschreibung

Historical Context of Nitroheterocyclic Compound Research

The exploration of nitroheterocyclic compounds for therapeutic purposes has a rich history. Initially, nitroaromatic compounds were investigated, leading to the discovery of their potent biological activities. nih.govresearchgate.net However, concerns regarding toxicity limited their application. nih.govresearchgate.net This led researchers to explore nitroheterocyclic scaffolds, which offered the potential for similar efficacy with improved safety profiles. The discovery of nitro-containing drugs like delamanid (B1670213) and pretonamid for tuberculosis has revitalized interest in this chemical space. nih.govresearchgate.net Nitroaromatic compounds are now recognized as a viable source of anti-infective agents, with ongoing research focused on developing new drugs to combat resistance. nih.govresearchgate.net These compounds, including nitrofurans and nitroimidazoles, are used to treat a variety of infectious diseases. encyclopedia.pubmdpi.com The biological activity of these compounds is linked to the reductive bioactivation of the nitro group by nitroreductases. encyclopedia.pub

Significance of Thiazole-Containing Scaffolds in Medicinal Chemistry

The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. nih.govanalis.com.mysciencescholar.us Its unique chemical properties and ability to interact with biological targets have led to its incorporation into a wide array of therapeutic agents. fabad.org.trbohrium.com Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. sciencescholar.usfabad.org.trnih.govtandfonline.comtandfonline.comglobalresearchonline.net The versatility of the thiazole scaffold is highlighted by its presence in numerous FDA-approved drugs, such as the antiretroviral ritonavir (B1064) and the anticancer agent dasatinib. nih.govsciencescholar.usencyclopedia.pubresearchgate.netmdpi.com Researchers continue to explore the synthesis of novel thiazole derivatives to address the challenge of drug resistance and to develop more potent and selective therapeutic agents. analis.com.myfabad.org.trbohrium.com

Overview of 5-Nitro-2-furyl Moieties in Biologically Active Compounds

The 5-nitro-2-furyl moiety is a key pharmacophore found in a variety of biologically active compounds. The nitro group at the 5-position of the furan (B31954) ring is crucial for the biological activity of these molecules. researchgate.net Compounds containing this moiety, such as nitrofurantoin (B1679001) and furazolidone, have been used as antimicrobial agents for decades. researchgate.net The 5-nitro-2-furyl group is also a component of compounds investigated for their antiparasitic and anticancer activities. solubilityofthings.comresearchgate.net The mechanism of action of these compounds often involves the enzymatic reduction of the nitro group to reactive intermediates that can damage cellular macromolecules like DNA. vulcanchem.com The continued synthesis and evaluation of derivatives containing the 5-nitro-2-furyl moiety aim to develop new therapeutic agents with improved efficacy. researchgate.netoup.comoup.comnih.govoup.comacs.org

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

53757-28-1 |

|---|---|

Molekularformel |

C7H4N2O3S |

Molekulargewicht |

196.19 g/mol |

IUPAC-Name |

4-(5-nitrofuran-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C7H4N2O3S/c10-9(11)7-2-1-6(12-7)5-3-13-4-8-5/h1-4H |

InChI-Schlüssel |

NOMAVCLLBXUQRD-UHFFFAOYSA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C2=CSC=N2 |

Kanonische SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C2=CSC=N2 |

Andere CAS-Nummern |

53757-28-1 |

Synonyme |

4-(5-nitro-2-furyl)thiazole 4-NFT |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 5 Nitro 2 Furyl Thiazole and Analogs

Classic Synthetic Routes to 4-(5-Nitro-2-furyl)thiazole

Early Preparative Approaches

The foundational method for synthesizing the thiazole (B1198619) ring is the Hantzsch thiazole synthesis, first reported in 1887. This method involves the reaction of α-haloketones with thioamides or thioureas. chemrxiv.org A common approach for creating 4-substituted thiazoles involves the condensation of a substituted α-haloketone with a thioamide.

In the context of this compound, early syntheses would likely involve the reaction of a 2-haloacetyl-5-nitrofuran with a suitable thioamide, such as thioformamide, to yield the target compound. Another classic approach involves the reaction of 5-nitro-2-furaldehyde (B57684) with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. This intermediate can then be cyclized with an α-halocarbonyl compound to form the 2-hydrazinyl-4-(5-nitro-2-furyl)thiazole derivative. medipol.edu.tr

For instance, the synthesis of 2-amino-4-(m-nitrophenyl)thiazole, a related compound, was achieved by reacting m-nitroacetophenone with thiourea (B124793) in the presence of bromine. The reaction mixture was heated, and the resulting hydrobromide salt was neutralized to yield the final product. google.com This highlights a typical one-pot reaction where the α-haloketone is generated in situ.

Refinements in Synthetic Protocols

Over time, refinements to the classic Hantzsch synthesis have been developed to improve yields, reduce reaction times, and simplify purification processes. These refinements often involve optimizing reaction conditions such as solvent, temperature, and the choice of base. For example, using triethylamine (B128534) or other similar bases in solvents like ethanol (B145695) or dioxane under reflux conditions has been a common practice.

A two-step synthetic procedure has been described for creating derivatives. First, 5-nitro-2-furaldehyde diacetate is reacted with thiosemicarbazide in refluxing ethanol to produce 5-nitrofuran-2-carbaldehyde thiosemicarbazone. In the second step, this intermediate is stirred with an appropriate α-bromoarylethanone derivative in ethanol at room temperature to yield 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole derivatives with yields ranging from 68-76%. medipol.edu.tr

The following table summarizes a refined two-step synthesis for 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole derivatives:

| Step | Reactants | Solvent | Conditions | Product |

| 1 | 5-nitro-2-furaldehyde diacetate, thiosemicarbazide | Ethanol | Reflux, 3h | 5-nitrofuran-2-carbaldehyde thiosemicarbazone |

| 2 | 5-nitrofuran-2-carbaldehyde thiosemicarbazone, α-bromoarylethanone | Ethanol | Room Temperature | 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole |

Modern and Green Chemistry Approaches to Thiazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for synthesizing thiazole derivatives. nih.govbepls.com These "green chemistry" approaches aim to minimize waste, use less hazardous reagents, and reduce energy consumption. nih.govresearchgate.net Key strategies include microwave-assisted synthesis, ultrasound-mediated reactions, the use of green solvents like water, and catalyst-free reactions. nih.govresearchgate.netresearchgate.net

Microwave irradiation has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and fewer side products compared to conventional heating methods. researchgate.netbenthamdirect.com For example, a microwave-assisted multicomponent reaction of thiocarbohydrazide, aldehydes, and substituted phenacyl bromides has been used to synthesize novel thiazole analogues. researchgate.net Another green approach involves the catalyst-free reaction of dithiocarbamates and α-halocarbonyl compounds in water, yielding 4-substituted-2-(alkylsulfanyl)thiazoles in good yields (75–90%). bepls.com

Ultrasound-assisted synthesis is another innovative technique that has been successfully applied to the synthesis of thiazoles, offering mild reaction conditions and rapid reaction times. researchgate.netacs.org The use of solid-supported catalysts and solvent-free grinding methods further contributes to the green synthesis of thiazole derivatives by simplifying product isolation and reducing environmental impact. chemrxiv.org

Derivatization at the Thiazole Ring System

The thiazole ring in this compound offers multiple positions for derivatization, allowing for the synthesis of a wide range of analogs with potentially enhanced or modified biological activities. mdpi.com

Substitution at the 2-Position of the Thiazole Ring

The 2-position of the thiazole ring is a common site for modification. For example, 2-amino-4-(5-nitro-2-furyl)thiazole can be readily acylated to produce derivatives like 2-acetylamino-4-(5-nitro-2-furyl)thiazole and 2-formylamino-4-(5-nitro-2-furyl)thiazole. cas.cz Another important derivative, Nifurthiazole, is synthesized by heating formic acid with 2-hydrazino-4-(5-nitro-2-furyl)thiazole. nih.gov

The synthesis of 2-hydrazino-4-(5-nitro-2-furyl)thiazole can be achieved through hydrazine-thiosemicarbazide pathways with yields reported to be greater than 70%. This hydrazino group can then be further reacted, for instance, with aldehydes to form hydrazones.

A study on the mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles investigated compounds such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide, 2-amino-4-(5-nitro-2-furyl)thiazole, and 2-methyl-4-(5-nitro-2-furyl)thiazole, highlighting the variety of substituents that can be introduced at this position. nih.gov

The table below shows examples of derivatives with substitutions at the 2-position:

| Base Compound | Reagent/Condition | Derivative |

| 2-amino-4-(5-nitro-2-furyl)thiazole | Acetic Anhydride | 2-acetylamino-4-(5-nitro-2-furyl)thiazole |

| 2-amino-4-(5-nitro-2-furyl)thiazole | Formic Acid | 2-formylamino-4-(5-nitro-2-furyl)thiazole |

| 2-hydrazino-4-(5-nitro-2-furyl)thiazole | Formic Acid (heated) | Nifurthiazole |

Modifications at the 4-Position of the Thiazole Ring

While the core focus is on this compound, modifications at the 4-position by varying the substituent are a key strategy in analog synthesis. The synthesis of 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole derivatives, as mentioned earlier, is a prime example where different α-bromoarylethanones are used to introduce various aryl groups at the 4-position. medipol.edu.tr

Furthermore, research on related thiazoles demonstrates the feasibility of introducing different groups. For instance, the synthesis of 2-amino-4-(m-nitrophenyl)thiazole showcases the incorporation of a nitrophenyl group at the 4-position. google.com The synthesis of 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole derivatives with yields between 68-76% has been achieved, where the aryl group at the 4-position was varied. medipol.edu.tr

Formation of Fused Thiazole Derivatives

The inherent reactivity of the 2-amino-4-(5-nitro-2-furyl)thiazole moiety provides a versatile platform for the construction of fused heterocyclic systems. These reactions typically involve the condensation of the amino group and the adjacent ring nitrogen with bifunctional electrophiles, leading to the formation of new rings fused to the thiazole core. Prominent examples include the synthesis of thiazolo[3,2-a]pyrimidines and thiazolo[3,2-b] Current time information in Bangalore, IN.ijnc.ircore.ac.uktriazoles.

Thiazolo[3,2-a]pyrimidines: These bicyclic systems can be synthesized through the reaction of 2-amino-4-(5-nitro-2-furyl)thiazole with β-keto esters or other 1,3-dielectrophiles. For instance, a one-pot, three-component cyclocondensation involving an appropriately substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes in the presence of p-toluenesulfonic acid (PTSA) yields thiazolo[3,2-a]pyrimidine derivatives. researchgate.net Another common approach is the reaction of 3,4-dihydropyrimidine-2(1H)-thiones with α-halo ketones or esters. nih.govresearchgate.net For example, the reaction of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate (B1199739) in boiling toluene (B28343) produces thiazolo[3,2-a]pyrimidines in good yields. researchgate.net These methods are adaptable for creating derivatives incorporating the 4-(5-nitro-2-furyl) moiety, assuming the initial synthesis of the corresponding 2-aminothiazole (B372263) or pyrimidine-2-thione precursor.

Thiazolo[3,2-b] Current time information in Bangalore, IN.ijnc.ircore.ac.uktriazoles: The synthesis of this fused system often starts from a 3-mercapto-1,2,4-triazole derivative, which undergoes condensation with an α-haloketone. rsc.orgresearchgate.net A well-established route involves the Hantzsch condensation of a 5-thioxo-1,2,4-triazole with an α-bromoketone. researchgate.net This reaction can proceed directly under acidic catalysis or indirectly via the isolation of an intermediate thioether followed by cyclization. researchgate.net A novel, green approach utilizes visible-light-mediated, catalyst-free reaction of 3-mercapto Current time information in Bangalore, IN.ijnc.ircore.ac.uktriazoles with α-bromodiketones (generated in situ) in an aqueous medium to afford the fused products in excellent yields. rsc.orgresearchgate.net These methodologies can be applied to precursors containing the this compound unit to generate the target fused derivatives.

| Fused System | General Precursors | Key Reaction Type | Reference |

| Thiazolo[3,2-a]pyrimidine | 2-Aminothiazole, β-dicarbonyl compound, aldehyde | Biginelli-like condensation | ijnc.irresearchgate.net |

| Thiazolo[3,2-a]pyrimidine | Pyrimidine-2-thione, α-halo ester/ketone | Condensation/Cyclization | nih.govresearchgate.net |

| Thiazolo[3,2-b] Current time information in Bangalore, IN.ijnc.ircore.ac.uktriazole | 3-Mercapto-1,2,4-triazole, α-haloketone | Hantzsch condensation | researchgate.netnih.gov |

| Thiazolo[3,2-b] Current time information in Bangalore, IN.ijnc.ircore.ac.uktriazole | 3-Mercapto-1,2,4-triazole, 1,3-diketone, NBS | Visible-light mediated cyclization | rsc.org |

Derivatization at the Furyl Ring System

Modification of the furan (B31954) ring in this compound is challenging due to the presence of the strongly deactivating nitro group at the C5-position. Direct electrophilic aromatic substitution on the nitrofuran ring is generally difficult. researchgate.net However, the electronic nature of the substituents on the furan ring significantly influences its reactivity in other transformations, such as cycloaddition reactions.

The 5-nitro group is a powerful electron-withdrawing group that profoundly impacts the chemical properties of the furan ring.

Reactivity in Cycloaddition Reactions: The presence of electron-withdrawing substituents, such as the nitro group, activates the furan ring to participate as a dienophile in inverse-electron-demand Diels-Alder reactions. conicet.gov.ar Studies on intramolecular Diels-Alder reactions of furan (IMDAF) have shown that a 5-nitro substituent facilitates the reaction compared to unsubstituted or halogenated furans. core.ac.uk This enhanced reactivity is attributed to the lowering of the furan's LUMO energy, making it more susceptible to attack by electron-rich dienes.

Electrophilic Substitution: For furan rings not substituted at the 5-position, electrophilic substitution reactions like nitration, bromination, and acylation occur preferentially at the C5-position. researchgate.net The presence of the nitro group at C5 in the parent compound effectively blocks this primary site for electrophilic attack and deactivates the entire ring, making further substitution under standard conditions unlikely.

Biological Activity: The 5-nitrofuran moiety is a well-established pharmacophore essential for the biological activity of many nitrofuran compounds. medipol.edu.traimspress.com Quantitative structure-activity relationship (QSAR) studies have confirmed that the presence of a furan ring substituted by a nitro group is a critical determinant for the antitubercular activity of nitrofuran analogues. aimspress.com It is understood that furan derivatives with a nitro group at the 5-position possess significant antibacterial properties. nih.gov

Synthesis of Hybrid Molecules Incorporating this compound Moieties

A prominent strategy in drug design involves the creation of hybrid molecules, where two or more pharmacophores are covalently linked to produce a single entity with potentially enhanced or synergistic biological activity. The this compound scaffold has been successfully integrated with various other heterocyclic systems. acs.org

Pyrazoles: Hybrid molecules connecting the this compound unit with a pyrazole (B372694) ring have been synthesized. A notable example involves the reaction of 2-bromoacetyl-5-nitrofuran with substituted 1-thiocarboxamido-3-methyl-4-(arylhydrazono)-2-pyrazolin-5-ones. researchgate.net This reaction, a variation of the Hantzsch thiazole synthesis, directly forges the thiazole ring, linking the pre-formed pyrazole and nitrofuran moieties. researchgate.net Other approaches involve synthesizing pyrazole-thiazole analogues by introducing various pyrazole systems into a core thiazole structure through multi-step synthetic routes. nih.gov

Thiadiazoles: The linkage of this compound with 1,3,4-thiadiazoles is another area of interest. Although direct synthesis linking the two specific heterocycles is less commonly reported, the synthesis of 2-(5-nitro-2-furyl)-5-substituted-1,3,4-thiadiazoles is well-documented. researchgate.net These syntheses often start from 5-nitro-2-furoic acid or its derivatives, which are cyclized to form the thiadiazole ring. researchgate.net The resulting 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole can then be further functionalized, for example, by creating piperazine (B1678402) derivatives that can be linked to other systems. mdpi.com It is known that furan derivatives bearing a nitro group at the 5-position are crucial for antibacterial activity, a property often explored in thiadiazole hybrids. nih.gov

Quinolones: Hybridization of the nitrofuran scaffold with quinolones, a major class of antibiotics, has been achieved. For example, N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives have been synthesized. nih.gov This synthesis involves coupling a piperazinyl-quinolone with a 2-halo-5-(5-nitro-2-furyl)-1,3,4-thiadiazole intermediate. This modular approach allows for the combination of the antibacterial properties of both the nitrofuran and the quinolone pharmacophores. nih.govmdpi.com

| Hybrid System | Synthetic Strategy | Key Intermediates/Reagents | Reference(s) |

| Pyrazole Hybrid | Hantzsch thiazole synthesis | 2-Bromoacetyl-5-nitrofuran, Pyrazolin-5-one thiocarboxamide | researchgate.net |

| Thiadiazole Hybrid | Cyclization and functionalization | 5-Nitro-2-furoic acid, Thiosemicarbazide, Piperazine | researchgate.netmdpi.com |

| Quinolone Hybrid | Nucleophilic substitution | Piperazinyl-quinolone, 2-Halo-5-(5-nitro-2-furyl)-1,3,4-thiadiazole | nih.gov |

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for synthesizing chiral derivatives of this compound is an emerging area of research, driven by the understanding that enantiomers of a bioactive compound can have significantly different pharmacological profiles. While specific examples for the stereoselective synthesis of this compound derivatives are not abundant in the literature, general methodologies for creating chiral heterocycles can be conceptually applied.

One potential strategy involves the stereoselective addition of a 2-lithiothiazole nucleophile (derived from a suitable thiazole precursor) to a chiral electrophile, such as a sugar-derived nitrone. acs.org This approach has been used to synthesize carbon-linked glycoglycines with high diastereoselectivity. The choice of Lewis acid can control the facial selectivity of the addition, providing access to different stereoisomers. acs.org The resulting hydroxylamine (B1172632) can be reduced to the corresponding amine, introducing a chiral center adjacent to the thiazole ring.

Another approach could involve the asymmetric modification of a pre-existing functional group on the thiazole scaffold. For instance, if a prochiral ketone were present on a side chain, its asymmetric reduction using chiral catalysts (e.g., those based on Noyori's ruthenium complexes) could install a chiral alcohol. Similarly, asymmetric C-C bond-forming reactions, such as organocatalyzed Michael additions to an α,β-unsaturated derivative, represent a powerful tool for creating stereogenic centers with high enantioselectivity. metu.edu.tr The synthesis of chiral sulfoxides is another possibility, where a sulfide (B99878) precursor is asymmetrically oxidized. acs.org

Furthermore, the stereoselective hydrogenation of unsaturated precursors, such as a substituted tetrahydropyridine (B1245486) ring attached to the main scaffold, can be achieved using chiral catalysts, for example, rhodium(I) complexes with P-chiral bisphosphorus ligands. mdpi.com While these methods are general, their application would require the synthesis of suitable achiral or racemic precursors of this compound amenable to these stereoselective transformations.

Spectroscopic Techniques for Structure Elucidation

Spectroscopy is an indispensable tool in the structural analysis of nitrofuran-thiazole compounds, allowing for the non-destructive examination of molecular features. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicity of signals, the precise arrangement of atoms can be determined.

Proton (¹H) NMR: In studies of this compound derivatives, ¹H NMR spectra reveal characteristic signals for the protons on the furan and thiazole rings, as well as any substituents. For instance, in a series of 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole derivatives, the proton on the fifth position of the thiazole ring (C5-H) typically appears as a singlet. medipol.edu.tr The protons on the furan ring also show distinct signals. For the related compound, N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide, the furan and thiazole protons resonate in a multiplet between δ 6.85–7.30 ppm in DMSO-d₆. The chemical shifts can be influenced by the solvent and the specific nature of the substituents attached to the thiazole ring. medipol.edu.tr

Carbon-¹³ (¹³C) NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For derivatives of this compound, all carbon signals have been observed in the range of δ 102.26-169.11 ppm. medipol.edu.tr In the case of N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide, key signals include the carbonyl carbon of the acetamide (B32628) group at δ 169.5 ppm, the C-2 of the thiazole ring at δ 155.2 ppm, and the C-5 of the nitrofuran ring at δ 148.1 ppm.

Table 1: Representative NMR Data for this compound Derivatives

| Derivative Class | Nucleus | Key Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|

| N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide | ¹H | 6.85–7.30 (m, furan and thiazole protons) | |

| ¹³C | 169.5 (C=O), 155.2 (Thiazole C-2), 148.1 (Nitrofuran C-5) | ||

| 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazoles | ¹H | 8.03-8.64 (s, thiazole C5-H) | medipol.edu.tr |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies. For this compound and its analogs, the most characteristic absorption bands are those corresponding to the nitro (NO₂) group. These are typically strong bands appearing asymmetrically and symmetrically around 1500-1568 cm⁻¹ and 1340-1352 cm⁻¹, respectively. medipol.edu.tr Other important vibrations include those for C=C and C=N bonds within the aromatic rings. medipol.edu.tr

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Type of Vibration | Reference |

|---|---|---|---|

| Nitro (NO₂) | 1500–1568 | Asymmetric Stretch | medipol.edu.tr |

| Nitro (NO₂) | 1340–1352 | Symmetric Stretch | medipol.edu.tr |

| Amide N-H | ~3115 | Stretch | medipol.edu.tr |

| Thiazole Ring | 1020–1080 | Ring Vibration |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula of a compound with high accuracy. medipol.edu.tr

The electron ionization mass spectra of metabolites of 2-amino-4-(5-nitro-2-furyl)thiazole have been studied in detail, with identities established through chemical ionization, high-resolution, and metastable measurements. nih.gov These studies show that the compounds can undergo multiple cleavage pathways and skeletal rearrangements. nih.gov In the analysis of urinary metabolites of this compound (NFT), mass spectral fragmentation patterns were crucial in identifying the reduced product as 1-(4-thiazolyl)-3-cyano-1-propanone. nih.gov Similarly, a reductive metabolite of the related 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) was identified based on its mass spectral characteristics, which showed a molecular ion at m/e 181. aacrjournals.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a synthesized compound. Thin Layer Chromatography (TLC) is often used for rapid qualitative monitoring, while High-Performance Liquid Chromatography (HPLC) provides quantitative analysis with high resolution.

TLC is a widely used method for monitoring the progress of chemical reactions and for the initial separation of metabolites. In the analysis of the bioconversion of 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), TLC was used to separate the parent compound from its metabolite. Using a solvent system of ethyl acetate:diethyl ether (1:1, v/v) on silica (B1680970) gel plates, ANFT exhibited an Rf value of 0.12, while its metabolite had an Rf of 0.60. aacrjournals.orgnih.gov This technique is also routinely used in the synthesis of related compounds to confirm reaction completion. brieflands.com

HPLC is a high-resolution chromatographic technique used for the separation, identification, and quantification of compounds. In metabolic studies of ANFT, HPLC analysis of a solvent extract revealed two major peaks with retention times of about 4 minutes for the metabolite and 9 minutes for the parent compound, ANFT. aacrjournals.orgnih.gov The reductive metabolite of the parent compound, this compound (NFT), was also identified by comparing its HPLC retention time to that of a chemically synthesized standard. nih.gov Reverse-phase (RP) HPLC methods are commonly employed for the analysis of related nitrofuran-containing heterocyclic compounds. sielc.com

Elemental Analysis

Elemental analysis is a fundamental analytical technique in organic chemistry used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This process is crucial for verifying the empirical formula of a newly synthesized substance like this compound. The technique typically involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂)—are then separated and quantified by a detector, allowing for the calculation of the elemental composition of the original sample. measurlabs.comvelp.com

Research on this compound and its derivatives consistently relies on elemental analysis to confirm that the synthesized product matches the expected molecular structure. derpharmachemica.compensoft.net For a pure sample, the experimentally determined "found" values should closely align with the "calculated" theoretical percentages derived from its molecular formula, which is C₇H₄N₂O₃S. usm.myijacskros.com Any significant deviation between the found and calculated values may indicate the presence of impurities, residual solvent, or that the desired compound was not successfully formed.

Detailed findings from studies on related nitrofuran and thiazole compounds demonstrate the application of this methodology. For instance, in the synthesis of various 4-[(5-aryl-2-furyl)carbonothioyl]morpholines, researchers presented both calculated and found values for C, H, N, and S to validate the structure of each new derivative. pensoft.net This comparative approach is standard practice and essential for the unambiguous characterization of novel compounds. rsc.orgresearchgate.net

The theoretical elemental composition of this compound, based on its molecular formula C₇H₄N₂O₃S, is presented below. Experimental values obtained from research are expected to be within ±0.4% of these calculated values, which is the generally accepted margin of error for this analytical method.

Interactive Data Table: Elemental Composition of this compound

Below is a table detailing the theoretical elemental composition of this compound. Users can sort the data by element or percentage.

Conclusion

4-(5-Nitro-2-furyl)thiazole stands as a testament to the power of combining well-established pharmacophores to create novel chemical entities with significant biological potential. The historical context of nitroheterocyclic research and the established importance of thiazole (B1198619) scaffolds in medicine provide a strong foundation for understanding the significance of this compound. Its synthesis, chemical properties, and particularly its biological activities, underscore the ongoing quest for new and effective therapeutic agents. Further research into the mechanisms of action and structure-activity relationships of this compound and its derivatives will undoubtedly pave the way for the development of future pharmaceuticals.

Mechanistic Studies on Biological Activities of 4 5 Nitro 2 Furyl Thiazole and Its Derivatives

Antimicrobial Action Mechanisms

The antimicrobial effects of 4-(5-nitro-2-furyl)thiazole derivatives are a result of a multi-pronged attack on essential cellular processes. These compounds are effective against a range of Gram-positive and Gram-negative bacteria. medipol.edu.trijabbr.com The core mechanism relies on intracellular enzymatic reduction, leading to the formation of toxic metabolites that disrupt cellular integrity and function. mdpi.com

Role of Nitro Group Reduction and Reactive Intermediate Formation

The cornerstone of the antimicrobial activity of 5-nitrofuran compounds is the enzymatic reduction of the nitro group (NO2). mdpi.com This process is a prerequisite for their cytotoxic effects. mdpi.comnih.gov The reduction is catalyzed by bacterial nitroreductases, which are flavin-containing enzymes. mdpi.com This bioactivation transforms the relatively inert parent compound into highly reactive electrophilic intermediates. nih.govmdpi.com

The reduction is a stepwise process. The initial one-electron reduction produces a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) radicals, contributing to oxidative stress. Under anaerobic or low-oxygen conditions, further reduction proceeds to form a nitroso derivative, and subsequently, a hydroxylamino intermediate (-NHOH). nih.gov This hydroxylamino species is considered a key cytotoxic metabolite responsible for the broad-spectrum antimicrobial action. nih.govmdpi.com Studies on related compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) have demonstrated that nitroreduction is essential for its metabolic activity. nih.gov

Interaction with Bacterial Cellular Components (e.g., DNA, Proteins, Membranes)

The highly reactive intermediates generated from nitroreduction, particularly the hydroxylamino derivative, can covalently bind to and damage a variety of critical cellular macromolecules. nih.govresearchgate.net This indiscriminate interaction disrupts their normal physiological functions, ultimately leading to cell death.

DNA Damage: The electrophilic metabolites can interact with bacterial DNA, causing strand breakage and other lesions. pzh.gov.plresearchgate.net This genotoxic effect inhibits DNA replication and repair, leading to mutations and cell death. Research on 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), a related compound, showed that upon metabolic activation, it covalently binds to DNA, forming distinct adducts. researchgate.netpzh.gov.pl

Protein Inactivation: The reactive intermediates also target cellular proteins. Studies with radiolabeled NFTA revealed that its reduced metabolites bind to protein sulfhydryl groups. nih.gov This covalent modification can inactivate essential enzymes and structural proteins, disrupting metabolic pathways and cellular architecture. The binding of radioactivity from [14C]-NFTA to microsomal proteins was shown to be dependent on nitroreduction. nih.gov

Membrane Disruption: While direct evidence for membrane interaction by this compound itself is limited, the oxidative stress generated by the futile cycling of the nitro radical anion can lead to lipid peroxidation, compromising the integrity of bacterial cell membranes.

Enzyme Inhibition Pathways (e.g., Pyruvate (B1213749):Ferredoxin Oxidoreductase)

A key molecular target for some nitrofuran and nitrothiazole derivatives is the enzyme Pyruvate:Ferredoxin Oxidoreductase (PFOR). nih.govresearchgate.net PFOR is a crucial enzyme in the central metabolism of anaerobic bacteria and protozoa, responsible for the oxidative decarboxylation of pyruvate to form acetyl-CoA. nih.govnih.gov

The related therapeutic agent nitazoxanide (B1678950) (NTZ) functions as a noncompetitive inhibitor of PFOR. researchgate.net Its mechanism involves targeting the thiamine (B1217682) pyrophosphate (TPP) cofactor of the enzyme. nih.gov Modeling studies suggest that the anionic 5-nitro group of NTZ abstracts a proton from the TPP pyrimidine (B1678525) ring, which deactivates the enzyme. nih.gov The 2-amino-5-nitrothiazole (B118965) moiety has been identified as the part of the molecule responsible for this biological activity against PFOR. nih.gov Amixicile, another nitrothiazole derivative, also acts as a specific inhibitor of PFOR by inactivating the TPP cofactor catalytic cycle. usda.gov Inhibition of PFOR disrupts the energy metabolism of anaerobic microorganisms, leading to their death. scielo.br

Antiprotozoal Action Mechanisms (e.g., Leishmanicidal, Anti-Helicobacter pylori)

Derivatives of this compound have demonstrated significant activity against various protozoan parasites, including Leishmania major, Trypanosoma cruzi, and the bacterium Helicobacter pylori, which exhibits some protozoal metabolic characteristics. researchgate.netresearchgate.netnortheastern.eduresearchgate.netnih.govbrieflands.com The mechanism of action in protozoa shares similarities with the antimicrobial mechanism, primarily involving reductive activation of the nitro group within the parasite. scielo.br

Parasitic Enzyme Targets

The antiprotozoal activity is often due to the inhibition of enzymes essential for the parasite's anaerobic energy metabolism. scielo.br

Pyruvate:Ferredoxin Oxidoreductase (PFOR): As with anaerobic bacteria, PFOR is a primary target in many protozoan parasites like Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. researchgate.netnih.gov Interference with the PFOR-dependent electron transfer reaction is a key mechanism for nitazoxanide and its active metabolite, tizoxanide. scielo.br This inhibition disrupts the parasite's energy production, proving lethal. researchgate.net

Other Enzymes: In trypanosomatids, other enzymes can also be targets. For instance, the nitrofuran nifurtimox (B1683997) has been shown to lead to the inactivation of trypanothione (B104310) reductase in T. cruzi. scielo.br

Table 1: In Vitro Leishmanicidal Activity of 2-(5-Nitro-2-furyl)- and 2-(5-Nitro-2-thienyl)-5-substituted-1,3,4-thiadiazoles

| Compound | Structure Base | Substituent | IC₅₀ (µM) against L. major promastigotes |

|---|---|---|---|

| 5a | 2-(5-Nitro-2-furyl)-1,3,4-thiadiazole | -S-CH₃ | 1.1 |

| 5b | 2-(5-Nitro-2-furyl)-1,3,4-thiadiazole | -S-C₂H₅ | 1.8 |

| 6c | 2-(5-Nitro-2-thienyl)-1,3,4-thiadiazole | -S-CH(CH₃)₂ | 0.1 |

| Pentostam (Reference) | Sodium Stibogluconate | - | >100 |

Data adapted from research on related thiadiazole derivatives, demonstrating the potent activity of such structures. northeastern.edunih.gov

Specificity in Nitroreductase Activation

A crucial aspect of the antiprotozoal activity of nitro-drugs is their selective activation by parasite-specific enzymes. scielo.brplos.org Many protozoan parasites possess Type I (oxygen-insensitive) nitroreductases (NTRs), which are absent in their mammalian hosts. scielo.br This enzymatic difference forms the basis for the selective toxicity of these compounds against the parasite with minimal effects on the host.

For example, the activity of benznidazole (B1666585) against T. cruzi is dependent on its activation by a trypanosomal Type I NTR. scielo.br In Leishmania, different NTRs can activate different classes of nitro-drugs. Research has identified at least two nitroreductases, NTR1 and NTR2. plos.org NTR1 is responsible for activating monocyclic nitro-drugs, while NTR2 is necessary and sufficient for the activation of bicyclic nitro-compounds. plos.org This specificity in activation by parasite enzymes is a key strategy in developing targeted antiprotozoal therapies. The trypanocidal activity of some compounds depends on this type I nitroreductase, making the wild-type parasite more susceptible than parasites with reduced enzyme levels. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of Nitro Group Position and Substituent Effects

The biological activity of 4-(5-nitro-2-furyl)thiazole is significantly influenced by the nitro group at the 5-position of the furan (B31954) ring. This particular structural feature is considered critical for the compound's antimicrobial and potential anticancer activities. researchgate.net The electron-withdrawing nature of the nitro group is a key determinant of its biological action.

Structure-activity relationship (SAR) studies have consistently shown that the presence of the 5-nitro group on the furan ring is essential for the mutagenic and carcinogenic properties observed in some derivatives. oup.comnih.gov The metabolic activation of these compounds is thought to involve the biological reduction of the nitro group to a hydroxylamino group, which is a reactive moiety. nih.gov Research on various nitrofuran derivatives has established that the 5-nitro-2-furyl group enhances antimicrobial activity. ontosight.aimedipol.edu.tr

The nature of substituents elsewhere on the molecule can modulate the activity conferred by the 5-nitro-2-furyl moiety. For instance, in a series of 3,4-diphenyl-5-nitrofuran analogs, the potency of mutagenic activity was greatly altered by the nature of the substituent at the 2-position of the furan ring. oup.com Specifically, the relative order of mutagenic activity for these analogs was found to be COOCH3 > COCH2Br > COCH3 > COOH. oup.com

Furthermore, in a series of 2-amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazoles, a free amino group was found to confer maximum antibacterial activity. Substitution on this amino group led to a decrease in activity in the order of methyl > ethyl > phenyl. dovepress.com This highlights that while the 5-nitro-2-furyl group is a primary pharmacophore, other substituents play a crucial role in fine-tuning the biological response.

Table 1: Impact of Substituents on the Biological Activity of 5-Nitrofuran Derivatives

| Parent Compound Structure | Substituent (R) | Observed Effect on Activity | Reference |

| 3,4-Diphenyl-5-nitrofuran | -COOCH3 | Highest mutagenic activity in the series | oup.com |

| 3,4-Diphenyl-5-nitrofuran | -COCH2Br | High mutagenic activity | oup.com |

| 3,4-Diphenyl-5-nitrofuran | -COCH3 | Moderate mutagenic activity | oup.com |

| 3,4-Diphenyl-5-nitrofuran | -COOH | Lowest mutagenic activity in the series | oup.com |

| 2-Amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole | -H (free amino) | Maximum antibacterial activity | dovepress.com |

| 2-Amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole | -CH3 (methyl) | Decreased antibacterial activity | dovepress.com |

| 2-Amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole | -C2H5 (ethyl) | Further decreased antibacterial activity | dovepress.com |

| 2-Amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole | -C6H5 (phenyl) | Lowest antibacterial activity among substituents | dovepress.com |

Influence of Thiazole (B1198619) Ring Substitution

Substitutions on the thiazole ring of this compound and its analogs have a marked effect on their biological profiles. The thiazole ring itself is a versatile scaffold in medicinal chemistry, contributing to a wide range of biological activities. nih.govmdpi.com

In the case of 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), the aminothiazole ring is susceptible to oxidation, which can lead to the formation of reactive electrophilic intermediates capable of reacting with cellular nucleophiles. nih.gov For example, cooxidation by prostaglandin (B15479496) H synthase can lead to S-substitution at the 5-position of the thiazole ring with glutathione (B108866), forming 2-amino-4-(5-nitro-2-furyl)-5-(glutathion-S-yl)thiazole. nih.gov This biotransformation highlights the reactivity of the C5 position of the thiazole ring.

The nature of the substituent at the 2-position of the thiazole ring is particularly important. For instance, replacing the amino group with a hydrazino group has been explored. In a study of 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole derivatives, compounds bearing a pyridine (B92270) moiety on the thiazole ring exhibited significant antimicrobial activity. researchgate.netmedipol.edu.tr This suggests that the introduction of additional heterocyclic systems can enhance the desired biological effects.

Furthermore, SAR studies on related thiazole derivatives have shown that substitutions on a phenyl ring attached to the thiazole can modulate activity. For example, para-halogen substitutions on a phenyl ring attached to the thiazole have been found to be important for activity. mdpi.com The introduction of a dimethylhydrazino group at the 2-position of the thiazole ring is also thought to contribute to the compound's reactivity and interaction with biological targets. ontosight.ai

Table 2: Influence of Thiazole Ring Substitution on Activity

| Base Structure | Substituent at Thiazole Ring | Resulting Compound/Derivative | Observed Biological Effect | Reference |

| 2-Amino-4-(5-nitro-2-furyl)thiazole | -S-glutathione at C5 | 2-Amino-4-(5-nitro-2-furyl)-5-(glutathion-S-yl)thiazole | Formation of a thioether conjugate, indicating reactivity at C5. nih.gov | nih.gov |

| This compound | -[2-((5-nitrofuran-2-yl)methylene)hydrazinyl] at C2 and Pyridine at C4 | 4-(Pyridin-yl)-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole | Significant antimicrobial activity. researchgate.netmedipol.edu.tr | researchgate.netmedipol.edu.tr |

| This compound | -2,2-dimethylhydrazino at C2 | 2-(2,2-Dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole | May contribute to reactivity and interaction with biological targets. ontosight.ai | ontosight.ai |

Role of Furyl Ring Modifications

Modifications to the furyl ring of this compound, apart from the essential 5-nitro group, can drastically alter its biological activity. The furan ring itself is a key component of many biologically active compounds. nih.gov

Another key aspect is the integrity of the furan ring itself. Metabolic studies on 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) have shown that while the thiazole ring can undergo substitution, the 5-nitrofuran ring often remains unaltered during certain metabolic pathways. nih.gov However, reductive metabolism of the nitro group can lead to ring cleavage, as seen in the formation of 1-[4-(2-aminothiazolyl)]-3-cyano-1-propanone from ANFT by cultured rat urothelial cells. nih.gov This indicates that the furan ring can be a site of metabolic breakdown, leading to metabolites with different biological properties.

The replacement of the furan ring with other heterocyclic systems has also been explored in related nitrofuran-class compounds. For instance, in a series of thiadiazole derivatives, nitrothiophene analogs showed more potent anti-H. pylori activity compared to nitrofuran and nitroimidazole derivatives, suggesting that the nature of the five-membered heterocyclic ring is a determinant of activity. hilarispublisher.com

Table 3: Effect of Furyl Ring Modifications on Biological Activity

| Original Compound | Modification to Furyl Ring | Modified Compound | Impact on Activity | Reference |

| N-[4-(5-nitro-2-furyl)-2-thiazolyl]-formamide | Phenyl substitution at C3 and C4 of furan | 2-Formylamino-4-(3,4-diphenyl-5-nitro-2-furyl)thiazole | Drastically reduced mutagenic activity. oup.com | oup.com |

| 2-Amino-4-(5-nitro-2-furyl)thiazole | Reductive metabolism leading to ring cleavage | 1-[4-(2-Aminothiazolyl)]-3-cyano-1-propanone | Formation of a metabolite with a different chemical structure. nih.gov | nih.gov |

| 5-Nitrofuryl-thiadiazole derivative | Replacement of furan ring with thiophene | 5-Nitrothiophenyl-thiadiazole derivative | More potent anti-H. pylori activity compared to the nitrofuran analog. hilarispublisher.com | hilarispublisher.com |

Conformational Analysis and Molecular Features Driving Activity

The three-dimensional conformation and specific molecular features of this compound and its derivatives are crucial for their biological activity. The spatial arrangement of the furan and thiazole rings, as well as the orientation of key functional groups, dictates how these molecules interact with biological macromolecules.

The electronic properties of the molecule, largely driven by the electron-withdrawing 5-nitro group, are a primary feature driving activity. This group creates a specific molecular electrostatic potential that can be important for intermolecular interactions. acs.org The ability of the aminothiazole ring in compounds like ANFT to be oxidized via a one-electron mechanism points to its role as an electron donor, generating a reactive intermediate. nih.gov This interplay of electron-donating and electron-withdrawing regions within the molecule is a key aspect of its reactivity.

Molecular docking studies on related thiazole-containing drugs have provided insights into their interaction with enzymes like cytochrome P450. uni-duesseldorf.de These studies help to identify the preferred site of metabolism (SOM) and the orientation of the molecule within the enzyme's active site. For many thiazole derivatives, the sulfur atom and the unsaturated center of the thiazole ring are potential sites for metabolism. uni-duesseldorf.de

Predictive Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) and other computational methods are valuable tools for predicting the biological activity of this compound derivatives and for designing new, more potent, or less toxic analogs.

A QSAR model developed for the genotoxicity of nitrofuran derivatives in Escherichia coli highlighted several important factors: electronic properties (charge on a specific carbon atom), hydrophobicity (log P), and steric parameters (molar refractivity and indicator variables). researchgate.net The resulting equation, log SOSIP = -33.1qc2 + 1.00 log P - 1.50Isat - 1.19MR - 0.76I5,6 - 3.76, demonstrates the multifactorial nature of the biological activity. researchgate.net

Computer-aided prediction systems like PASS (Prediction of Activity Spectra for Substances) have been applied to thiazole derivatives to forecast their potential pharmacological activities. capes.gov.brsci-hub.se For a set of 89 new thiazole derivatives, PASS was able to predict experimentally confirmed activities with a high degree of accuracy and also suggested new potential activities such as anxiolytic and anticonvulsant effects. capes.gov.brsci-hub.se

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (COMSIA), have been used to develop predictive models for the antitubercular activity of thiazolidine (B150603) derivatives. researchgate.net These models provide insights into how the steric and electrostatic fields of the molecules correlate with their biological activity, which can guide the synthesis of new compounds with improved properties. researchgate.net Such predictive models are instrumental in modern drug discovery, allowing for the rational design of new chemical entities based on the structural features of compounds like this compound.

Metabolic Transformations and Bioactivation Pathways of 4 5 Nitro 2 Furyl Thiazole

Reductive Metabolism Pathways in Biological Systems

The primary route of metabolic activation for 4-(5-nitro-2-furyl)thiazole and its derivatives involves the reduction of the 5-nitro group. amazonaws.comscielo.br This process is catalyzed by a variety of enzymes within biological systems and is considered a crucial step in initiating the compound's biological effects. nih.govncats.io The reductive metabolism occurs under anaerobic conditions and requires cofactors such as NADPH. oup.comaacrjournals.org

Enzymatic Nitroreduction (e.g., by Nitroreductases, Prostaglandin (B15479496) H Synthase)

Several enzymes have been identified as being capable of reducing the nitro group of this compound and its analogues. These include microsomal and cytosolic nitroreductases, xanthine (B1682287) oxidase, and prostaglandin H synthase (PHS). aacrjournals.orgcapes.gov.brd-nb.info

Nitroreductases: Rat liver microsomes and cytosol preparations have been shown to catalyze the nitroreduction of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA), a related compound, in the presence of NADPH. aacrjournals.orgcapes.gov.br This reduction leads to the formation of metabolites that can bind to proteins. capes.gov.br The microsomal nitroreductase activity is thought to be associated with NADPH-cytochrome c reductase. capes.gov.br Bacterial nitroreductases, such as those found in Enterococcus faecalis, are also capable of reducing nitro compounds and are implicated in the sensitivity of these organisms to nitrofurans. d-nb.info These enzymes catalyze the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally amino derivatives. d-nb.info

Prostaglandin H Synthase (PHS): PHS, an enzyme complex found in high concentrations in tissues like the renal inner medulla and seminal vesicles, can also metabolize nitrofuran derivatives. nih.govnih.gov The peroxidative activity of PHS has been shown to activate NFTA and its deacetylated analogue, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), leading to their covalent binding to microsomal proteins and DNA. nih.gov The rate of activation of ANFT by PHS is considerably greater than that of NFTA. nih.gov This co-oxidative metabolism is dependent on the presence of fatty acids, which are substrates for PHS. aacrjournals.org

Table 1: Enzymes Involved in the Nitroreduction of this compound and its Analogs

| Enzyme | Cellular Location | Cofactor(s) | Tissue/Organism | Key Findings | References |

| Nitroreductases | Microsomes, Cytosol | NADPH, NADH | Rat Liver, Enterococcus faecalis | Catalyze the reduction of the nitro group, leading to reactive intermediates that bind to macromolecules. aacrjournals.orgcapes.gov.brd-nb.info | aacrjournals.org, capes.gov.br, d-nb.info |

| Xanthine Oxidase | Cytosol | Hypoxanthine, NADH | Rat Liver, Milk | Contributes to the cytosolic nitroreductase activity. capes.gov.br | capes.gov.br |

| Prostaglandin H Synthase (PHS) | Microsomes | Arachidonic Acid | Ram Seminal Vesicles, Rabbit Renal Medulla | Activates NFTA and ANFT via co-oxidation, leading to macromolecular binding. nih.govnih.gov | nih.gov, nih.gov |

| NADPH-cytochrome c reductase | Microsomes | NADPH | Rat Liver | Believed to be the primary microsomal nitroreductase. capes.gov.br | capes.gov.br |

Identification of Amino and Hydroxylamino Metabolites

The reductive metabolism of this compound proceeds through several intermediates. The initial reduction product is the nitroso derivative, which is further reduced to a hydroxylamino intermediate. aacrjournals.org This hydroxylamino metabolite is considered a key reactive species. aacrjournals.orgnih.gov Further reduction leads to the formation of the corresponding amino derivative, 4-(5-amino-2-furyl)thiazole (B1196164) (AFT). oup.com

The synthesis and identification of AFT as a reductive metabolite of NFT have been confirmed through in vitro studies using rat liver tissues. oup.com Another significant metabolite identified from the anaerobic incubation of ANFT is 1-(2-amino-4-thiazolyl)-3-cyano-1-propanone. oup.comnih.govnih.gov This metabolite results from the opening of the furan (B31954) ring following the reduction of the nitro group. The formation of these metabolites demonstrates the complex biotransformation pathways that these compounds undergo.

Non-Reductive Metabolic Pathways

While reductive metabolism is the predominant pathway for the bioactivation of this compound, other metabolic transformations can occur. For instance, the formylated derivative, N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), undergoes deformylation in mice to produce ANFT. researchgate.net This suggests that hydrolysis of amide linkages can be a significant metabolic step for certain derivatives. However, for the parent compound, this compound, the primary focus of metabolic studies has been on the consequences of nitroreduction. There is limited information in the provided search results regarding other non-reductive pathways for NFT itself.

Formation of Reactive Metabolites and Interaction with Endogenous Biomolecules

The metabolic activation of this compound, primarily through nitroreduction, results in the formation of highly reactive electrophilic intermediates. scielo.braacrjournals.org These metabolites, particularly the nitroso and N-hydroxylamino derivatives, are capable of covalently binding to cellular macromolecules, which is believed to be a critical event in mediating their biological effects. aacrjournals.orgarizona.edu

Covalent Binding to Proteins and Nucleic Acids

In vitro studies have demonstrated that the intermediates produced during the microsomal reduction of ANFT bind to transfer RNA (tRNA), DNA, and proteins. oup.comaacrjournals.org The extent of binding to tRNA is dependent on the concentrations of tRNA, microsomes, NADPH, and ANFT. aacrjournals.org The covalent nature of this binding has been confirmed through various analytical techniques. aacrjournals.org Similarly, significant binding to microsomal proteins occurs following the reduction of ANFT. aacrjournals.org Research has also shown that activated ANFT exhibits a preference for binding to polyguanylic acid. nih.gov The binding of these reactive metabolites to critical cellular targets like nucleic acids and proteins is a key aspect of their mechanism of action. nih.govarizona.edu

Role of Glutathione (B108866) Conjugation in Metabolite Modulation

Glutathione (GSH) plays a significant role in modulating the reactivity of the metabolites of this compound and its derivatives. scielo.brnih.govarizona.edu The formation of glutathione conjugates represents an important detoxification pathway. nih.govoup.com Studies have shown that the peroxidatic metabolism of ANFT in the presence of glutathione leads to the formation of a glutathione conjugate (ANFT-SG). nih.govoup.comoup.com This reaction can be catalyzed by both prostaglandin H synthase and horseradish peroxidase. nih.govoup.comoup.com

The mechanism of ANFT-SG formation is thought to involve the reaction of ANFT with thiyl radicals (GS•) that are generated during the peroxidatic metabolism of GSH. oup.com The addition of glutathione to incubation mixtures containing reduced NFTA has been shown to significantly decrease the binding of its metabolites to proteins, suggesting that glutathione conjugation effectively intercepts the reactive intermediates. nih.gov This indicates that cellular thiol status can influence the extent of macromolecular damage caused by these compounds. oup.com

Table 2: Summary of Metabolic Activation and Interactions

| Process | Key Metabolites | Interacting Biomolecules | Modulating Factors | References |

| Reductive Metabolism | Nitroso, N-hydroxylamino, and amino derivatives; 1-(2-amino-4-thiazolyl)-3-cyano-1-propanone | Proteins, DNA, tRNA | Oxygen (inhibits), NADPH (required) | oup.com, oup.com, aacrjournals.org, nih.gov |

| Covalent Binding | Electrophilic intermediates (e.g., N-hydroxylamino) | Proteins, Nucleic Acids (DNA, tRNA), Polyguanylic acid | Antioxidants (inhibit) | nih.gov, oup.com, aacrjournals.org |

| Glutathione Conjugation | Glutathione conjugate (ANFT-SG) | Reactive metabolites | Glutathione, Prostaglandin H synthase, Thiyl radicals | oup.com, nih.gov, nih.gov, oup.com |

In Vitro and In Vivo Metabolic Profiling Studies

The metabolic fate of this compound and its analogs is a critical determinant of their biological activity. Profiling studies, conducted both in controlled laboratory settings (in vitro) and within living organisms (in vivo), have been instrumental in elucidating the complex pathways of their transformation. These studies have identified key enzymatic systems and a series of metabolites formed through various reactions.

In Vitro Metabolic Studies

In vitro investigations using tissue preparations, primarily from the liver and kidney, have been fundamental in identifying the initial steps of metabolic activation. A significant pathway for nitrofuran compounds is the reduction of the nitro group, a process extensively studied under anaerobic (oxygen-deficient) conditions.

Research using rabbit liver and kidney microsomes demonstrated the anaerobic reductive metabolism of 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), a closely related analog. nih.gov This reduction was found to be dependent on the presence of NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) and was inhibited by oxygen. nih.gov The process leads to the formation of reactive intermediates that can covalently bind to macromolecules like DNA, RNA, and proteins. nih.gov Similar studies with rat liver tissues confirmed the reductive metabolism of this compound (NFT), leading to the formation of its amino derivative. oup.com

Another key enzyme system implicated in the bioactivation of these compounds is Prostaglandin H Synthase (PHS). nih.govaacrjournals.org This enzyme is particularly relevant in extrahepatic tissues like the renal inner medulla. nih.gov Studies using ram seminal vesicular and rabbit renal inner medullary microsomes showed that PHS activates ANFT and its acetylated form, N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA), to species that bind to proteins and DNA. nih.gov The activation of ANFT by PHS was found to be considerably more rapid than that of NFTA. nih.gov The formation of a thioether conjugate with glutathione has also been identified as a metabolic pathway, catalyzed by peroxidases like PHS. oup.com

The table below summarizes key findings from in vitro metabolic profiling studies.

| Experimental System | Compound Studied | Key Findings & Metabolites Identified | Enzymatic Pathway Implicated | Reference(s) |

| Rat Liver Tissues | This compound (NFT) | Formation of 4-(5-amino-2-furyl)thiazole (AFT) via reduction. | Reductive metabolism | oup.com |

| Rabbit Liver & Kidney Microsomes | 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) | NADPH-dependent reduction; formation of intermediates binding to DNA, RNA, and proteins. Tentatively identified metabolites: 1-(2-amino-4-thiazolyl)-3-cyano-1-propanone and 2-amino-4-(5-hydroxylamino-2-furyl)thiazole. | Anaerobic nitroreductase activity | nih.govoup.com |

| Ram Seminal Vesicular & Rabbit Renal Inner Medullary Microsomes | N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) and 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) | Activation leading to binding with microsomal protein and DNA. Formation of a thioether conjugate with glutathione. | Prostaglandin H Synthase (PHS) | nih.govoup.com |

In Vivo Metabolic Studies

In vivo studies, often conducted in rodent models like mice, provide a more comprehensive picture of how these compounds are processed and excreted by a whole organism. Following administration of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), a related bladder carcinogen, studies in mice revealed that a major metabolic step is deformylation to produce ANFT. nih.govresearchgate.net

Analysis of urine from mice treated with FANFT confirmed the presence of unmetabolized FANFT and its deformylated product, ANFT. nih.govresearchgate.net Furthermore, these studies led to the isolation and identification of downstream metabolites. One significant metabolite was identified as 1-[4-(2-aminothiazolyl)]-3-cyano-1-propanone (ATCP). nih.govresearchgate.net This metabolite was also generated through the in vitro enzymatic reduction of ANFT by mouse liver homogenates, linking the in vivo observations with specific metabolic pathways. nih.govresearchgate.net The structural identity of ATCP was confirmed by comparing the urinary metabolite to a chemically synthesized standard. nih.govresearchgate.net

The table below summarizes key findings from in vivo metabolic profiling studies.

| Animal Model | Compound Administered | Key Findings & Metabolites Identified in Urine | Primary Metabolic Reaction(s) | Reference(s) |

| Mice | N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) | Unmetabolized FANFT, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), and 1-[4-(2-aminothiazolyl)]-3-cyano-1-propanone (ATCP). | Deformylation and Nitroreduction | nih.govresearchgate.net |

Advanced Research Methodologies and Techniques

Cell-Based Assays for Compound Evaluation

Cell-based assays are fundamental in evaluating the biological effects of 4-(5-nitro-2-furyl)thiazole derivatives. A key application has been in cancer research, particularly utilizing tumor stem cell assays to assess the efficacy of related compounds. For instance, studies have been conducted on mouse bladder tumor (MBT) lines induced by N-[4-(5-nitro-2-furyl)-2-thiazolyl]-formamide (FANFT). nih.gov These cell lines, when tested for their ability to form colonies, demonstrated reproducible growth characteristics, making them a viable model for in vitro drug screening. nih.gov

The cloning efficiencies of these FANFT-induced cell lines varied depending on whether the cells were sourced from a culture or a murine tumor. Cells from colonies were found to be histologically similar to the original plated cells, and a linear relationship was observed between the number of cells plated and the number of colonies formed. nih.gov This reproducibility allows these MBT lines to be used for in vitro testing to identify active chemotherapeutic agents in the murine tumor model. nih.gov In addition to colony formation assays, cytotoxicity of thiazole (B1198619) derivatives is often evaluated using MTT assays against various cancer cell lines, such as hepatocellular carcinoma (HepG-2). mdpi.comresearchgate.net

Table 1: Cloning Efficiencies of FANFT-Induced Mouse Bladder Tumor (MBT) Lines This table summarizes the range of cloning efficiencies observed in different MBT cell lines when grown in a tumor stem cell assay, sourced from either cell cultures or murine tumors.

| Source of Cells | Cloning Efficiency Range (%) |

|---|---|

| Cell Culture | 0.29% - 1.93% |

| Murine Tumor | 0.005% - 0.05% |

Data sourced from Cancer, 1982. nih.gov

Biochemical Assays for Enzyme Activity and Inhibition

Biochemical assays have been instrumental in understanding the enzymatic processes that metabolize this compound derivatives and how these compounds, in turn, affect enzyme activity. A critical metabolic step for many 5-nitrofurans is nitroreduction, which is often a prerequisite for their biological activity and binding to macromolecules. nih.gov

Studies using rat liver microsomes have demonstrated the nitroreduction of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA). nih.gov These assays revealed that while the addition of L-cysteine or reduced glutathione (B108866) to the incubation mixture did not change the nitroreductase activity, it significantly decreased the binding of radioactive metabolites to microsomal protein. nih.gov This finding suggests that the reduced form of NFTA likely binds to protein sulfhydryl groups. nih.gov Further computational and in vitro studies suggest that Cytochrome P450 enzymes are involved in the biotransformation of thiazole-containing compounds. uni-duesseldorf.de Other enzymatic assays have evaluated the inhibitory effects of related thiazole compounds against enzymes like DNA gyrase and topoisomerase IV. acs.org

Table 2: Effect of Sulfhydryl Compounds on NFTA Metabolism in Rat Liver Microsomes This table shows the impact of L-cysteine and reduced glutathione on nitroreductase activity and the covalent binding of NFTA metabolites to microsomal proteins.

| Compound Added | Effect on Nitroreductase Activity | Effect on Binding to Protein |

|---|---|---|

| L-cysteine | No significant alteration | Significantly decreased |

| Reduced Glutathione | No significant alteration | Significantly decreased |

Data sourced from Cancer Research, 1975. nih.gov

Molecular Docking and Computational Chemistry Studies

Computational methods provide deep insights into the molecular interactions and metabolic pathways of this compound and its analogs.

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a receptor, such as a protein. This method has been applied to thiazole derivatives to simulate their interaction with various biological targets. researchgate.net For example, docking studies have been used to model the binding of thiazole-pyrazole hybrids to the active sites of proteins from Staphylococcus aureus and E. coli. researchgate.net Similarly, the binding modes of novel 1,3,4-thiadiazole (B1197879) derivatives containing a thiazole moiety have been investigated against the epidermal growth factor receptor tyrosine kinase (EGFR TK). nih.gov These studies help in understanding the structural basis of the compounds' biological activity and can guide the design of more potent derivatives. nih.gov The presence of the electron-withdrawing nitro group is a significant factor, contributing to the stabilization of the lowest unoccupied molecular orbital (LUMO) and influencing the molecule's interaction with biological targets.

Quantum chemical calculations are employed to predict the likely sites of metabolism (SOM) on a molecule. For thiazole-containing drugs, these studies provide insights into their biotransformation and potential toxicity. uni-duesseldorf.de Computational analyses can identify which atoms in the thiazole ring are most susceptible to metabolic reactions such as epoxidation, S-oxidation, and N-oxidation. uni-duesseldorf.de Docking poses within cytochrome P450 enzymes can further refine these predictions, indicating whether the thiazole ring is oriented toward the reactive heme center. uni-duesseldorf.de For many thiazole derivatives, the sulfur atom and the unsaturated bond of the thiazole ring are predicted as primary sites of metabolism. uni-duesseldorf.de

Isotope Labeling Studies for Metabolic Tracing

Isotope labeling is a powerful technique for tracing the metabolic fate of a compound in vivo. By replacing an atom in the molecule with its isotope (e.g., ¹⁴C for carbon), researchers can track the distribution, biotransformation, and excretion of the compound and its metabolites. biorxiv.orgmdpi.com

The metabolism of N-[4-(5-nitro-2-furyl)-(2-¹⁴C)thiazolyl]acetamide (¹⁴C-NFTA) was investigated in rats. After administration, the radioactivity was rapidly absorbed and found in urine and intestinal contents, with very little expired as ¹⁴CO₂. nih.gov This indicates that the thiazole ring remains largely intact. Chromatographic analysis of the urine identified two major metabolites, with less than 0.5% of the radioactivity corresponding to the unchanged parent compound. nih.gov Similarly, studies using N-[4-(5-nitro-2-furyl)-[2-¹⁴C]thiazolyl]formamide in mice revealed that the deformylation to 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) is a prevalent reaction in vivo. researchgate.net These tracer studies also demonstrated significant binding of radioactive metabolites to macromolecules in the liver and kidney, an effect that is dependent on nitroreduction. nih.gov

Genetic Mutagenicity and DNA Damage Assessment in Model Systems

Assessing the mutagenic potential of this compound derivatives is crucial for understanding their carcinogenicity. The Ames test, which uses strains of Salmonella typhimurium to detect chemical mutagens, is a widely used method for this purpose.

Derivatives such as FANFT and 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) have been extensively studied. Urine from rats, mice, and hamsters fed FANFT was found to be approximately 10 times more mutagenic to S. typhimurium TA100 than urine from animals fed ANFT. nih.gov Structure-activity relationship studies confirm that the nitro group is essential for mutagenic activity. oup.com The potency of this activity is significantly influenced by the nature of the substituent at the 2-position of the furan (B31954) ring. oup.com The mutagenic activity of these compounds is generally higher in the nitroreductase-proficient strain TA100 compared to the deficient strain TA100NR, highlighting the role of enzymatic nitroreduction in activating these compounds to their mutagenic form. oup.com Further studies have shown that some nitrofuran derivatives can induce DNA-protein cross-links and mutations in human cells in vitro. j-ems.org

Table 3: Mutagenicity of Urine from Various Species Fed Nitrofuran Compounds This table compares the relative mutagenicity of urine from different animal species after being fed a diet containing either FANFT or ANFT for one week. Mutagenicity was assessed using the Salmonella typhimurium TA100 strain.

| Species | Compound Fed | Relative Mutagenicity of Urine |

|---|---|---|

| Rats | FANFT | High |

| Mice | FANFT | High |

| Hamsters | FANFT | High |

| Guinea Pigs | FANFT | High |

| Rats | ANFT | ~10x lower than FANFT-fed |

| Mice | ANFT | ~10x lower than FANFT-fed |

| Hamsters | ANFT | ~10x lower than FANFT-fed |

| Guinea Pigs | ANFT | ~10x lower than FANFT-fed |

Data sourced from Mutation Research, 1984. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel 4-(5-Nitro-2-furyl)thiazole Analogs with Enhanced Specificity

The development of novel analogs of this compound is a key area of future research, aiming to enhance therapeutic specificity and efficacy. Structure-activity relationship (SAR) studies are fundamental to this effort, exploring how modifications to the core structure influence biological activity. Research has shown that substitutions on the thiazole (B1198619) and furan (B31954) rings can significantly alter the antimicrobial and cytotoxic profiles of these compounds.

For instance, the introduction of different substituents at various positions on the thiazole ring can modulate the compound's interaction with biological targets. The synthesis of derivatives with altered electronic and steric properties can lead to analogs with improved selectivity for microbial targets over host cells. One approach involves the synthesis of 2,4-disubstituted, 2,5-disubstituted, or 2,4,5-trisubstituted thiazole derivatives to explore a wider chemical space.

Furthermore, the creation of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties, presents a promising strategy. For example, combining the nitrofuran-thiazole structure with other heterocyclic systems like pyrazoline or pyrazole (B372694) has been explored to generate compounds with potentially synergistic or novel biological activities. These efforts are guided by the goal of identifying analogs with a wider therapeutic window and reduced potential for off-target effects.

| Analog Type | Modification Strategy | Potential Advantage |

| Substituted Thiazoles | Introduction of various functional groups on the thiazole ring. | Enhanced target specificity, improved pharmacokinetic properties. |

| Hybrid Molecules | Combination with other heterocyclic pharmacophores (e.g., pyrazoline, pyrazole). | Synergistic activity, novel mechanisms of action. |

| Isomeric Variants | Synthesis of different substitution patterns on the thiazole ring (e.g., 2,4- vs. 2,5-disubstitution). | Exploration of diverse chemical space for improved biological activity. |

Exploration of Alternative Biological Targets and Mechanisms

While the antimicrobial properties of nitrofuran compounds are well-documented, future research will likely delve into alternative biological targets and mechanisms of action for this compound and its derivatives. The 5-nitrofuran ring is a key feature, and its reduction by nitroreductase enzymes in bacteria is believed to be a crucial step in its antibacterial action, leading to the formation of reactive intermediates that can damage cellular components.

However, the full spectrum of its biological interactions is not completely understood. Investigations into its effects on other cellular pathways and enzymes in both microbial and mammalian cells could reveal novel therapeutic applications. For example, some thiazole derivatives have shown potential as inhibitors of enzymes involved in cancer progression, such as tyrosine kinases and B-RAF enzymes.

Exploring the immunomodulatory effects of these compounds is another avenue of research. Studies on related compounds like N-[4(5-nitro-2-furyl)-2-thiazolyl] formamide (B127407) (FANFT) have investigated their use in adjuvant immunotherapy for bladder tumors, suggesting a potential interaction with the immune system. A deeper understanding of these alternative mechanisms could open up new therapeutic possibilities beyond their traditional use as antimicrobials.

Integration with Nanotechnology and Drug Delivery Systems

The integration of this compound with nanotechnology and advanced drug delivery systems offers a promising approach to enhance its therapeutic potential and overcome limitations such as poor solubility. Nanoparticle-based delivery systems can improve drug solubility, modulate release characteristics, and target specific sites of action, thereby increasing efficacy and reducing systemic toxicity.

Various types of nanoparticles, including lipid nanoparticles, polymeric nanoparticles, and inorganic nanoparticles, are being explored for drug delivery. For instance, encapsulating this compound within nanocarriers could protect the compound from degradation, improve its pharmacokinetic profile, and facilitate its delivery to infected tissues or tumors. The use of nanogels, which combine the properties of hydrogels and nanomaterials, is another area of interest for the formulation of nitrofuran compounds.

Stimuli-responsive nanoparticles that release their payload in response to specific environmental cues, such as pH or the presence of certain enzymes at an infection site, could further enhance the targeted delivery of this compound. These advanced delivery systems hold the potential to maximize the therapeutic benefit while minimizing adverse effects.

Advanced Computational Design of Derivatives

Advanced computational methods, or in silico drug design, are becoming increasingly integral to the development of new therapeutic agents. These techniques can be applied to the design of novel this compound derivatives with improved properties. Molecular docking, for example, can be used to predict the binding affinity and interaction of designed analogs with specific biological targets, such as bacterial enzymes.

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity. This allows for the prediction of the activity of new, unsynthesized analogs, thereby guiding the synthetic efforts towards the most promising candidates. Pharmacophore modeling can identify the key chemical features required for biological activity, which can then be used to design new molecules with enhanced potency and selectivity.

These computational tools can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. By providing insights into the molecular basis of activity, in silico methods can facilitate a more rational and targeted approach to the design of the next generation of this compound-based therapeutics.

Investigation of Environmental Impact and Biotransformation in Ecological Systems